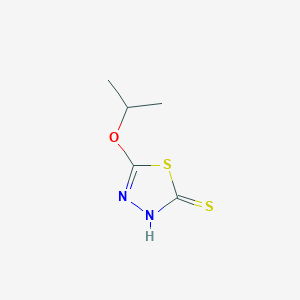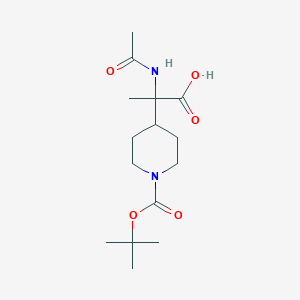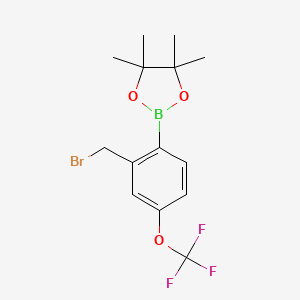
2-(2-(溴甲基)-4-(三氟甲氧基)苯基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷
描述
2-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H17BBrF3O3 and its molecular weight is 380.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物设计与递送
硼酸及其酯,如所述化合物,被高度认为用于设计新的药物和药物递送装置 . 它们尤其有用作适用于中子俘获治疗的硼载体 .
中子俘获治疗
中子俘获治疗是一种用于治疗癌症的放射治疗。在该治疗中,将硼化合物引入肿瘤,然后用中子照射。 硼吸收中子并发射辐射,杀死肿瘤细胞 .
水解研究
该化合物易于水解,尤其是在生理pH值下 . 此特性在药理学应用中很重要,因为它影响了化合物在生物系统中的稳定性和反应性 .
在水中的稳定性
这些化合物在水中仅略微稳定 . 当考虑将这些硼酸频哪醇酯用于药理学目的时,这一特征至关重要 .
取代基的影响
水解反应的动力学取决于芳香环中的取代基 . 此特性可用于设计药物和其他化学实体 .
pH依赖性反应速率
作用机制
Target of Action
Boronic acids and their esters are generally considered valuable compounds for the design of new drugs and drug delivery devices .
Mode of Action
The compound is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . The compound undergoes a process called catalytic protodeboronation, utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The transformation of boronic esters into a range of functional groups provides access to a broad array of diverse molecules with high enantioselectivity .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water .
Result of Action
The result of the compound’s action is the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
生化分析
Biochemical Properties
2-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the context of radical chemistry. It interacts with various enzymes and proteins, facilitating the formation of carbon-centered radical intermediates. These interactions are essential for the compound’s ability to participate in hydromethylation and other radical-based transformations . The compound’s trifluoromethoxy group enhances its reactivity, making it a valuable tool in the synthesis of complex organic molecules.
Cellular Effects
The effects of 2-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to generate radical intermediates can lead to the modulation of various cellular functions, including the activation or inhibition of specific signaling pathways . Additionally, its interactions with cellular proteins can result in changes in gene expression, further impacting cellular behavior.
Molecular Mechanism
At the molecular level, 2-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through radical-mediated mechanisms. The compound’s bromomethyl group is particularly reactive, allowing it to form carbon-centered radicals that can participate in various chemical transformations . These radicals can interact with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The trifluoromethoxy group further enhances the compound’s reactivity, making it a potent tool in radical chemistry.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can change over time. The compound’s stability and degradation are influenced by various factors, including pH and temperature . Studies have shown that the compound is only marginally stable in water, with its hydrolysis rate being significantly accelerated at physiological pH . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages in animal models. At low doses, the compound can facilitate specific biochemical reactions without causing significant adverse effects . At high doses, the compound’s reactivity can lead to toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that careful dosage control is essential for its safe and effective use in biochemical research.
Metabolic Pathways
2-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s ability to generate radical intermediates allows it to participate in hydromethylation and other radical-based transformations . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s trifluoromethoxy group plays a crucial role in enhancing its reactivity and facilitating its involvement in these pathways.
Transport and Distribution
Within cells and tissues, 2-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is transported and distributed through interactions with various transporters and binding proteins . These interactions influence the compound’s localization and accumulation within specific cellular compartments. The compound’s bromomethyl and trifluoromethoxy groups play a significant role in determining its transport and distribution properties, affecting its overall activity and function within cells.
Subcellular Localization
The subcellular localization of 2-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is influenced by its structural properties and interactions with cellular components . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its biochemical effects. These interactions can impact the compound’s activity and function, making it a valuable tool for studying subcellular processes and biochemical reactions.
属性
IUPAC Name |
2-[2-(bromomethyl)-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BBrF3O3/c1-12(2)13(3,4)22-15(21-12)11-6-5-10(7-9(11)8-16)20-14(17,18)19/h5-7H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXUOEJTOXQAMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BBrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660293 | |
| Record name | 2-[2-(Bromomethyl)-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957066-13-6 | |
| Record name | 1,3,2-Dioxaborolane, 2-[2-(bromomethyl)-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957066-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(Bromomethyl)-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the bromine atom in the structure of 2-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, particularly in the context of the research presented?
A1: The research article focuses on developing an efficient continuous-flow photo-bromination method using N-bromosuccinimide []. While the specific synthesis of 2-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not detailed, the presence of the bromine atom suggests that this compound could be synthesized or modified using the described method. The bromine atom, specifically its position on a methyl group (bromomethyl), makes it a potential site for further chemical transformations. This is because alkyl bromides are versatile intermediates in organic synthesis and can undergo various reactions, such as nucleophilic substitutions, eliminations, and metal-catalyzed couplings. Therefore, the described continuous-flow photo-bromination method could be a valuable tool for synthesizing a range of compounds, including potentially valuable precursors like 2-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, for medicinal chemistry and materials science applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


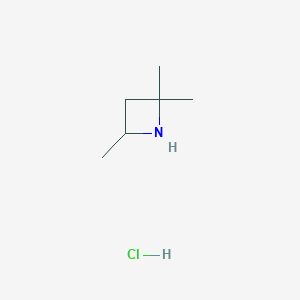
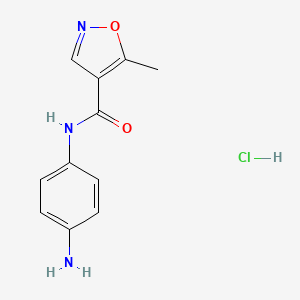
![4-[(2-Aminophenyl)methyl]phenol hydrochloride](/img/structure/B1521988.png)
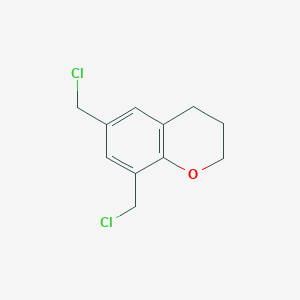
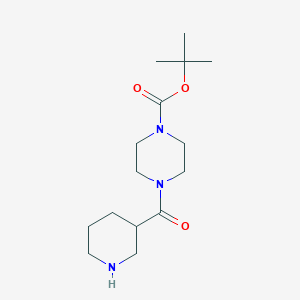


![N-[(4-chloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B1521996.png)
![2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1522000.png)
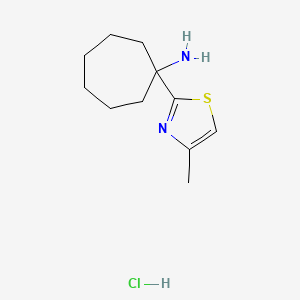
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B1522002.png)
